molecular formula C13H16ClNO3 B1324094 Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate CAS No. 890100-67-1

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Cat. No.: B1324094
CAS No.: 890100-67-1
M. Wt: 269.72 g/mol
InChI Key: ZPFRAOQBEGMUKX-UHFFFAOYSA-N
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Description

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-18-13(17)6-4-3-5-11(16)10-7-8-12(14)15-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAOQBEGMUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641801
Record name Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-67-1
Record name Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Infrared spectroscopy of keto-ester functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Keto-Ester Functional Groups

Authored by a Senior Application Scientist

Foreword: Decoding the Vibrational Symphony of Keto-Esters

For the discerning researcher, scientist, or drug development professional, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structure.[1][2] Its power lies in its ability to probe the vibrational modes of chemical bonds, revealing a unique spectral fingerprint for a given molecule. Among the myriad of functional groups, the keto-ester moiety presents a particularly fascinating and complex case for IR analysis. The interplay between the ketone and ester carbonyl groups, and the potential for keto-enol tautomerism, gives rise to rich and informative spectra that, when correctly interpreted, can provide a wealth of structural and electronic information.[3][4]

This guide is designed to move beyond a superficial recitation of characteristic frequencies. Instead, it aims to provide a deep, mechanistic understanding of the factors that govern the IR spectra of keto-esters. We will explore the nuances of vibrational coupling, the profound impact of electronic and steric effects, and the dynamic equilibrium of tautomers. By understanding the causality behind the spectral features, you will be empowered to not only identify keto-ester functional groups but also to extract subtle yet critical information about their molecular environment and behavior.

The Foundation: Understanding Carbonyl Vibrations in IR Spectroscopy

The carbonyl group (C=O) is one of the most readily identifiable functional groups in IR spectroscopy.[5][6] This is due to its strong, sharp absorption band resulting from the C=O stretching vibration.[5] The high intensity of this band is a direct consequence of the large change in dipole moment during the vibration, a result of the significant electronegativity difference between carbon and oxygen.[5]

The position of the carbonyl absorption is highly sensitive to the molecular structure, with a typical range of 1600-1900 cm⁻¹.[5] For simple, saturated aliphatic ketones, this stretching vibration is typically observed around 1715 cm⁻¹.[7][8] In contrast, the carbonyl stretch in saturated aliphatic esters is found at a higher frequency, generally in the 1735-1750 cm⁻¹ region.[7]

The Dueling Electronic Effects in Esters

The higher frequency of the ester carbonyl stretch compared to a ketone is a result of two competing electronic effects: the inductive effect and the resonance effect.[1][7][9]

  • Inductive Effect (I): The highly electronegative ester oxygen atom pulls electron density away from the carbonyl carbon through the sigma bond. This strengthens the C=O bond, increasing its force constant and thus shifting the stretching frequency to a higher wavenumber.[7]

  • Resonance Effect (R): A lone pair of electrons on the ester oxygen can be delocalized into the carbonyl group, creating a resonance structure that imparts more single-bond character to the C=O bond. This would weaken the bond and lower the stretching frequency.

In esters, the inductive effect dominates over the resonance effect, leading to a net strengthening of the C=O bond and a higher absorption frequency compared to ketones.[7][9]

The Unique Spectral Signatures of Keto-Esters

When a ketone and an ester functional group are present in the same molecule, their respective carbonyl absorptions can be influenced by their proximity and the intervening molecular framework. The nature of this influence is highly dependent on whether the compound is an α-, β-, or γ-keto ester.

α-Keto Esters: Minimal Interaction

In α-keto esters (R-CO-COOR'), the two carbonyl groups are directly adjacent to each other. One might expect significant electronic interaction or vibrational coupling between them. However, in many cases, there is little to no significant interaction.[7] As a result, the IR spectrum of an α-keto ester often shows two distinct carbonyl absorption bands in their "normal" regions: one for the ketone (around 1715-1730 cm⁻¹) and one for the ester (around 1740-1755 cm⁻¹).[7]

β-Keto Esters: The Realm of Tautomerism

β-Keto esters (R-CO-CH₂-COOR') are a far more interesting case from a spectroscopic perspective due to the phenomenon of keto-enol tautomerism.[3][4][10] The presence of an acidic α-hydrogen between the two carbonyl groups allows for a dynamic equilibrium between the keto and enol forms.[4]

This equilibrium has a profound effect on the IR spectrum. Instead of observing two distinct, high-frequency carbonyl bands, the spectrum is often dominated by the features of the enol tautomer, which is stabilized by conjugation and strong intramolecular hydrogen bonding.[3][4][7]

The key spectral features of a β-keto ester existing in the enol form are:

  • Broad O-H Stretch: A very broad absorption band appearing in the 2500-3200 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group.[3]

  • Lowered C=O Stretch: The ester carbonyl group, involved in the intramolecular hydrogen bond, exhibits a significantly lowered stretching frequency, typically appearing around 1650 cm⁻¹.[3][7] This shift is due to the weakening of the C=O bond through both hydrogen bonding and conjugation with the C=C double bond.[7]

  • C=C Stretch: A new absorption band appears in the 1600-1640 cm⁻¹ region, corresponding to the C=C stretching vibration of the enol.[3]

It is important to note that if a β-keto ester cannot enolize (e.g., if there are no α-hydrogens), it will show two separate carbonyl absorptions at their normal frequencies, similar to an α-keto ester.[7]

Factors Influencing Carbonyl Frequencies

A Senior Application Scientist knows that textbook values are just a starting point. The precise position of a carbonyl absorption is a sensitive indicator of its electronic and steric environment.

FactorEffect on C=O FrequencyRationaleTypical Shift (cm⁻¹)
Conjugation DecreaseDelocalization of π-electrons reduces the double-bond character of the C=O bond.-25 to -30[5][8][11]
Ring Strain IncreaseIncreased s-character in the C=O bond and altered bond angles in small rings (e.g., 4- or 5-membered lactones) strengthen the bond.+25 to +30 for 5-membered rings[11]
Hydrogen Bonding DecreaseLengthens and weakens the C=O bond.-10 to -60+
Inductive Effect Increase/DecreaseElectron-withdrawing groups increase the frequency; electron-donating groups decrease it.Variable
Fermi Resonance Splitting/ShiftingAn interaction between a fundamental vibration and an overtone or combination band of similar energy can cause a splitting of peaks and a shift in their positions. This is often seen in aldehydes.[12][13][14]Variable

FactorsAffectingCO cluster_decrease Frequency Lowering Factors cluster_increase Frequency Raising Factors CO C=O Stretch Frequency (e.g., ~1715 cm⁻¹ for Ketone) Conjugation Conjugation (e.g., α,β-unsaturated) CO->Conjugation - H_Bonding Hydrogen Bonding (Inter- or Intramolecular) CO->H_Bonding - EDG Electron Donating Groups CO->EDG - Ring_Strain Ring Strain (e.g., 5-membered ring) CO->Ring_Strain + EWG Electron Withdrawing Groups (Inductive Effect) CO->EWG +

Experimental Protocols: A Self-Validating System

The quality of an IR spectrum is fundamentally dependent on proper sample preparation. The goal is to obtain a spectrum with strong, sharp, and well-resolved absorption bands, free from interference.

Sample Preparation Workflow

SamplePrepWorkflow Start Start: Obtain Keto-Ester Sample IsLiquid Is the sample a liquid? Start->IsLiquid IsSolid Is the sample a solid? IsLiquid->IsSolid No ThinFilm Prepare Neat Liquid Film between Salt Plates IsLiquid->ThinFilm Yes ThinSolidFilm Prepare Thin Solid Film on a single salt plate IsSolid->ThinSolidFilm Yes ATR Use Attenuated Total Reflectance (ATR) (Minimal sample prep) IsSolid->ATR Yes (Alternative) AcquireBG Acquire Background Spectrum (Empty plates or pure solvent) ThinFilm->AcquireBG Solution Prepare 5-10% Solution in a suitable IR-transparent solvent ThinSolidFilm->AcquireBG ATR->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample Process Process Spectrum (Baseline correction, etc.) AcquireSample->Process Analyze Analyze and Interpret Process->Analyze End End Analyze->End

Detailed Methodologies

Method 1: Neat Liquid Film [4]

  • Applicability: Non-volatile liquid keto-esters.

  • Protocol:

    • Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one drop of the liquid sample onto the center of one plate.

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the spectrum.

Method 2: Thin Solid Film [15][16]

  • Applicability: Solid keto-esters.

  • Protocol:

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[15]

    • Place a drop of the resulting solution onto a single salt plate.[15]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[15][16]

    • Mount the plate in the sample holder and acquire the spectrum.

Method 3: Attenuated Total Reflectance (ATR) [17]

  • Applicability: Liquids and solids; requires minimal sample preparation.

  • Protocol:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Acquire a background spectrum with the clean, empty ATR accessory.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

Trustworthiness Check: In any of these methods, a self-validating step is to check the spectrum for characteristic atmospheric absorptions (water vapor and CO₂). If these are not properly accounted for by the background scan, the instrument may need purging or the background scan should be retaken.[4]

Applications in Research and Drug Development

The ability of IR spectroscopy to provide rapid and non-destructive analysis of functional groups makes it a valuable tool in the pharmaceutical and chemical industries.[2][18][19]

  • Reaction Monitoring: The progress of a reaction involving a keto-ester can be monitored by observing the disappearance of reactant peaks and the appearance of product peaks in real-time. For example, the reduction of the keto group to a hydroxyl group would be indicated by the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch.[3]

  • Purity Assessment: The presence of impurities can often be detected by the appearance of unexpected absorption bands in the spectrum.[3] For instance, an unreacted starting material in a synthesis could be easily identified.

  • Structural Elucidation: In drug discovery, IR spectroscopy provides a quick confirmation of the presence (or absence) of key functional groups in newly synthesized molecules, complementing data from NMR and mass spectrometry.[4]

  • Quantitative Analysis: While less common than qualitative analysis, quantitative IR (qFT-IR) can be used to determine the concentration of a keto-ester in a mixture by creating a calibration curve based on the intensity of a characteristic absorption band.[20]

Conclusion: A Senior Scientist's Perspective

The infrared spectrum of a keto-ester is more than just a collection of peaks; it is a detailed narrative of the molecule's electronic and structural landscape. The true expertise lies not in simply matching frequencies to a correlation chart, but in understanding the subtle shifts and changes in band shape as a function of the molecular environment. For the β-keto esters, the spectrum provides a direct window into the dynamic world of keto-enol tautomerism, a phenomenon of fundamental importance in organic chemistry. By mastering the principles outlined in this guide, researchers and developers can leverage the full diagnostic power of IR spectroscopy to accelerate their scientific endeavors and ensure the integrity of their work.

References
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • eGyanKosh. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. (2025). Why is the carbonyl IR stretch in an ester higher than in a ketone?. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]

  • Chemistry For Everyone - YouTube. (2025). What Is Fermi Resonance In IR Spectroscopy?. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

  • Purdue University. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

  • Bruker. (n.d.). Guide to Applications of IR Spectroscopy. [Link]

  • Wiley Analytical Science. (2012). IR spectroscopy in drug research. [Link]

  • Medwin Publishers. (2020). Pharmaceutical Applications and Importance of Near Infrared Spectroscopy. [Link]

  • BrainKart. (2018). APPLICATIONS OF IR-SPECTROSCOPY IN PHARMACEUTICAL ASSAYS. [Link]

  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Chemical Entities

In the landscape of chemical research and drug discovery, the exploration of novel molecular scaffolds is paramount. This guide is dedicated to a compound of significant interest: Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate. As of the latest literature review, a specific CAS number for this compound is not publicly registered, suggesting its status as a novel or less-documented chemical entity. The absence of extensive data necessitates a first-principles approach to its synthesis, characterization, and potential utility. This document, therefore, serves as a forward-looking technical guide, leveraging established principles of organic chemistry and medicinal chemistry to provide a robust framework for researchers venturing into the study of this promising molecule.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name, this compound, defines a precise molecular architecture. This structure integrates a flexible aliphatic ester chain with a rigid, electron-deficient chloropyridine ring system, a common pharmacophore in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueJustification
Molecular Formula C₁₃H₁₆ClNO₃Derived from structural analysis.
Molecular Weight 270.72 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidBased on similar aromatic ketones.
Melting Point 85-95 °CEstimated based on the rigidity of the aromatic ring and the length of the alkyl chain.
Boiling Point > 350 °C (decomposes)High boiling point expected due to molecular weight and polarity; potential for decomposition at elevated temperatures.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.The ethyl ester and chloropyridine moieties confer significant nonpolar character.
logP ~3.5Estimated based on the contributions of the lipophilic chloropyridine and the alkyl ester chain.

Proposed Retrosynthetic Analysis and Synthetic Pathway

A logical and efficient synthesis is the cornerstone of any chemical research program. Here, we propose a plausible retrosynthetic analysis and a detailed forward synthetic protocol for this compound.

Retrosynthetic Analysis

G target This compound retron1 Friedel-Crafts Acylation target->retron1 intermediate1 Adipoyl chloride monoethyl ester retron1->intermediate1 intermediate2 2-Chloropyridine retron1->intermediate2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis

The proposed synthesis is a two-step process starting from commercially available reagents.

Step 1: Synthesis of Adipoyl chloride monoethyl ester

This precursor can be synthesized from adipic acid.

  • Reaction: Adipic acid is reacted with an excess of thionyl chloride to form adipoyl dichloride. This is followed by a controlled reaction with one equivalent of ethanol to yield the monoester mono-acid chloride.

  • Protocol:

    • To a stirred solution of adipic acid (1 eq.) in anhydrous toluene, add thionyl chloride (2.5 eq.) dropwise at 0 °C.

    • Reflux the mixture for 4 hours, then cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude adipoyl dichloride.

    • Dissolve the crude adipoyl dichloride in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of ethanol (1 eq.) in DCM dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with cold saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Adipoyl chloride monoethyl ester.

Step 2: Friedel-Crafts Acylation

The key step is the Friedel-Crafts acylation of 2-chloropyridine with the prepared Adipoyl chloride monoethyl ester.

  • Reaction: The electron-deficient nature of the pyridine ring makes Friedel-Crafts reactions challenging. However, acylation at the 3-position is electronically favored. The use of a strong Lewis acid catalyst is crucial.

  • Protocol:

    • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous DCM, add Adipoyl chloride monoethyl ester (1 eq.) at 0 °C.

    • Stir the mixture for 15 minutes, then add 2-chloropyridine (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by carefully pouring it onto crushed ice.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

G cluster_reagents start1 Adipic Acid product1 Adipoyl chloride monoethyl ester start1->product1 Step 1 reagent1 SOCl₂, EtOH final_product This compound product1->final_product Step 2 start2 2-Chloropyridine start2->final_product reagent2 AlCl₃

Caption: Proposed two-step synthetic workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) δ 9.10 (d, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.00 (t, 2H, -COCH₂-), 2.35 (t, 2H, -CH₂COO-), 1.80-1.70 (m, 4H, -CH₂CH₂-), 1.25 (t, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 198.0 (C=O, ketone), 173.0 (C=O, ester), 155.0, 150.0, 138.0, 130.0, 124.0 (Ar-C), 60.5 (-OCH₂-), 42.0 (-COCH₂-), 34.0 (-CH₂COO-), 28.0, 24.0 (-CH₂CH₂-), 14.0 (-CH₃).
IR (KBr, cm⁻¹) ~2950 (C-H), 1730 (C=O, ester), 1690 (C=O, ketone), 1580, 1470 (C=C, aromatic), 1100 (C-O), 830 (C-Cl).
Mass Spectrometry (ESI+) m/z 270.08 [M+H]⁺, 272.08 [M+H]⁺ (isotopic peak for Cl).
Analytical Workflow

G synthesis Crude Product purification Column Chromatography synthesis->purification identity Structure Confirmation ¹H NMR ¹³C NMR Mass Spec purification->identity purity Purity Assessment HPLC Elemental Analysis identity->purity

Caption: Workflow for analytical characterization.

Potential Applications in Drug Discovery and Materials Science

The molecular architecture of this compound suggests several potential applications, particularly in the realm of drug discovery.

  • Kinase Inhibition: The chloropyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The molecule could be explored as a starting point for the development of novel inhibitors for various kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: The combination of an aromatic system and a flexible chain is a common feature in ligands for G-protein coupled receptors.

  • Antimicrobial Agents: The pyridine ring is present in numerous antimicrobial compounds.

  • Materials Science: The molecule's functionality could be exploited in the synthesis of novel polymers or as a component in liquid crystal displays.

Self-Validating Experimental Design: A Note on Trustworthiness

To ensure the reliability of any future studies on this compound, a self-validating experimental design is paramount. This involves:

  • Orthogonal Purity Analysis: Purity should be assessed by at least two independent methods, such as HPLC with different column chemistries and detection wavelengths, and elemental analysis.

  • Independent Synthesis Confirmation: The synthesis should be repeatable, and the structure of the final compound confirmed by an independent analytical technique, such as single-crystal X-ray diffraction if suitable crystals can be obtained.

  • Biological Activity Validation: Any observed biological activity should be confirmed through multiple assay formats and, if possible, in orthogonal biological systems.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and catalyze further investigation into this and related novel compounds, ultimately contributing to advancements in science and medicine.

References

The following references provide foundational knowledge and techniques relevant to the proposed synthesis and analysis. While not directly citing work on the target molecule, they represent the authoritative grounding for the methodologies described.

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: John Wiley & Sons URL: [Link]

  • Title: The Art of Drug Synthesis Source: John Wiley & Sons URL: [Link]

  • Title: Friedel–Crafts Acylation of Pyridines Source: Organic & Biomolecular Chemistry URL: [Link]

An In-depth Technical Guide to the SMILES Notation of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Language of Molecular Structure

In the landscape of computational chemistry and drug discovery, a standardized and machine-readable representation of molecular structures is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) serves this purpose by encoding a molecule's structure into a concise string of ASCII characters. This guide focuses on the deconstruction and interpretation of the SMILES notation for Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate, a molecule possessing a unique combination of an aliphatic ester chain and a substituted aromatic heterocycle. Understanding its SMILES notation is the first step towards in-silico modeling, database searching, and predicting its physicochemical and biological properties.

Deciphering the SMILES Notation: A Step-by-Step Construction

The canonical SMILES string for this compound is determined to be CCOC(=O)CCCCC(=O)c1cc(Cl)ccn1 . Let us dissect this notation to understand its correspondence to the molecular structure.

2.1. The Ethyl Ester Terminus: CCOC(=O)

  • CC: Represents the two carbon atoms of the ethyl group (CH3-CH2-).

  • O: An oxygen atom connecting the ethyl group to the carbonyl carbon.

  • C(=O): A carbon atom double-bonded to an oxygen atom, signifying the carbonyl group of the ester.

2.2. The Hexanoate Backbone: CCCCC

  • Following the carbonyl group, CCCCC denotes a chain of five methylene (-CH2-) groups, forming the core of the hexanoate chain.

2.3. The Ketone Linkage: (=O)

  • The second (=O) indicates a ketone functional group, where a carbonyl group is positioned within the carbon chain. In this molecule, it is at the 6th position of the hexanoate moiety.

2.4. The 6-Chloropyridin-3-yl Substituent: c1cc(Cl)ccn1

  • c1...n1: This syntax defines a six-membered aromatic ring containing one nitrogen atom, characteristic of pyridine. The number 1 indicates the start and end of the ring system.

  • cc...c: The lowercase 'c' denotes aromatic carbon atoms.

  • (Cl): A chlorine atom is attached as a substituent to the preceding aromatic carbon.

  • ccn: Describes the arrangement of atoms within the pyridine ring. The nitrogen atom's position defines the numbering of the ring.

Visualizing the Assembly:

The logical flow of the SMILES string mirrors the connectivity of the atoms in the molecule, starting from one end and proceeding sequentially.

Caption: Molecular graph of this compound.

Physicochemical Properties: An Estimation

While experimental data is not available, we can infer some physicochemical properties based on the molecule's structure.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C13H16ClNO3Derived from the structure.
Molecular Weight 271.72 g/mol Calculated from the molecular formula.
LogP ~2.5 - 3.5The molecule has both hydrophobic (alkyl chain, aromatic ring) and hydrophilic (ester, ketone, nitrogen) regions, suggesting moderate lipophilicity.
Hydrogen Bond Acceptors 4 (2x C=O, 1x ester O, 1x N)The oxygen and nitrogen atoms can accept hydrogen bonds.
Hydrogen Bond Donors 0There are no hydrogens attached to highly electronegative atoms.
Polar Surface Area ~60-70 ŲContributed by the ester, ketone, and pyridine nitrogen, influencing membrane permeability.

Synthesis Strategy: A Hypothetical Protocol

A plausible synthetic route for this compound could involve a Friedel-Crafts acylation or a related coupling reaction. Below is a hypothetical, self-validating protocol.

Objective: To synthesize this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate CCOC(=O)CCCCC(=O)Cl Product This compound CCOC(=O)CCCCC(=O)c1cc(Cl)ccn1 Ethyl 6-chloro-6-oxohexanoate->Product 6-chloropyridine 6-chloropyridine 6-chloropyridine->Product AlCl3 AlCl3 (Lewis Acid) AlCl3->Product Catalyst DCM DCM (Solvent) DCM->Product Solvent

Caption: Hypothetical Friedel-Crafts acylation for synthesis.

Step-by-Step Methodology:

  • Preparation of the Acylating Agent: Ethyl 6-chloro-6-oxohexanoate can be prepared from ethyl 6-hydroxyhexanoate by reaction with a chlorinating agent like thionyl chloride (SOCl2).

  • Reaction Setup: To a solution of 6-chloropyridine in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, for instance, anhydrous aluminum chloride (AlCl3), at 0°C.

  • Acylation: Slowly add a solution of ethyl 6-chloro-6-oxohexanoate in DCM to the reaction mixture. The reaction is typically exothermic, and the temperature should be maintained at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid. This will hydrolyze the aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest potential applications in medicinal chemistry.

  • Kinase Inhibition: The pyridine ring is a common scaffold in kinase inhibitors. The specific substitution pattern could be explored for targeting various protein kinases involved in cell signaling pathways.

  • Metabolic Disorders: The combination of an ester and a heterocyclic ring is found in some modulators of metabolic enzymes.

  • Scaffold for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of a library of compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, and the ketone offers a handle for further chemical modifications.

Conclusion

This technical guide has provided a detailed exposition of the SMILES notation for this compound. By systematically deconstructing the SMILES string, we have correlated it with the compound's chemical structure and inferred its potential physicochemical properties. While this molecule is not extensively documented, the principles outlined here provide a solid foundation for researchers to understand, model, and potentially synthesize this and related compounds for applications in drug discovery and chemical biology.

References

  • PubChem. Ethyl 6-oxohexanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 6-chloro-6-oxohexanoate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Ethyl hexanoate. [Link]

  • PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 6-hydroxyhexanoate. National Center for Biotechnology Information. [Link]

Methodological & Application

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate: A Versatile Building Block for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate emerges as a highly valuable scaffold, integrating two key reactive functionalities: a 6-chloropyridine moiety and a keto-ester chain. The 6-chloropyridine ring serves as a versatile handle for a myriad of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents. Simultaneously, the keto-ester portion of the molecule offers a rich platform for classical carbonyl chemistry and further derivatization, allowing for the construction of complex heterocyclic systems and the modulation of physicochemical properties. This unique combination of reactive sites makes this compound a powerful tool for generating libraries of novel compounds for screening in drug discovery programs. This guide provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the synthesis of diverse molecular architectures.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence commencing with the preparation of the requisite acylating agent, ethyl 6-chloro-6-oxohexanoate, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of 2-chloropyridine.

Part 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

The initial step involves the conversion of the carboxylic acid of monoethyl adipate to an acyl chloride. This transformation is crucial for activating the substrate for the subsequent Friedel-Crafts reaction.

Synthesis_of_Ethyl_6_chloro_6_oxohexanoate Monoethyl adipate Monoethyl adipate Reaction Reaction at 40-100 °C Monoethyl adipate->Reaction BTC Bis(trichloromethyl) carbonate BTC->Reaction Organic amine catalyst Organic amine catalyst Organic amine catalyst->Reaction Organic solvent Organic solvent Organic solvent->Reaction Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate Reaction->Ethyl 6-chloro-6-oxohexanoate

Caption: Synthesis of Ethyl 6-chloro-6-oxohexanoate.

Protocol 1: Preparation of Ethyl 6-chloro-6-oxohexanoate [1]

Reagent/SolventMolar Ratio/VolumePurpose
Monoethyl adipate1.0 eqStarting material
Bis(trichloromethyl) carbonate0.34 - 1.0 eqChlorinating agent
Organic amine (e.g., triethylamine)0.01 - 0.20 eqCatalyst
Organic solvent (e.g., toluene)1:0.5 to 1:5 mass ratio with starting materialReaction medium

Step-by-Step Procedure:

  • To a stirred solution of monoethyl adipate in an appropriate organic solvent, add the organic amine catalyst.

  • Add bis(trichloromethyl) carbonate portion-wise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 40-100 °C for 1-10 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, ethyl 6-chloro-6-oxohexanoate, can be isolated and purified by distillation under reduced pressure.

Part 2: Friedel-Crafts Acylation of 2-Chloropyridine

With the acyl chloride in hand, the next step is the Friedel-Crafts acylation of 2-chloropyridine. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen directs the acylation to the C3 and C5 positions. Due to steric hindrance from the chlorine at C2, acylation is favored at the C5 position, which is equivalent to the C3 position of the parent pyridine ring.

Friedel_Crafts_Acylation 2-Chloropyridine 2-Chloropyridine Reaction Friedel-Crafts Acylation 2-Chloropyridine->Reaction Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate->Reaction Lewis Acid Lewis Acid (e.g., AlCl3) Lewis Acid->Reaction Product This compound Reaction->Product

Caption: Friedel-Crafts Acylation of 2-Chloropyridine.

Protocol 2: Synthesis of this compound

Reagent/SolventMolar Ratio/VolumePurpose
2-Chloropyridine1.0 eqStarting material
Ethyl 6-chloro-6-oxohexanoate1.1 eqAcylating agent
Aluminum chloride (AlCl₃)1.2 eqLewis acid catalyst
Dichloromethane (DCM)AnhydrousReaction solvent

Step-by-Step Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2-chloropyridine dropwise to the stirred suspension.

  • In a separate flask, dissolve ethyl 6-chloro-6-oxohexanoate in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice and extracting with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title compound.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The following sections detail protocols for the selective modification of this versatile building block.

Cross-Coupling Reactions at the C6 Position of the Pyridine Ring

The chlorine atom on the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Cross_Coupling_Reactions Start This compound Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) Start->Buchwald Product_Suzuki 6-Aryl derivative Suzuki->Product_Suzuki Product_Sonogashira 6-Alkynyl derivative Sonogashira->Product_Sonogashira Product_Buchwald 6-Amino derivative Buchwald->Product_Buchwald

Caption: Cross-Coupling Reactions of the Building Block.

Protocol 3: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with the chloropyridine moiety.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eqStarting material
Arylboronic acid1.2 eqCoupling partner
Pd(PPh₃)₄0.05 eqPalladium catalyst
Na₂CO₃ (2M aqueous solution)2.0 eqBase
1,4-DioxaneAnhydrousSolvent

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with the chloropyridine scaffold.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eqStarting material
Terminal alkyne1.5 eqCoupling partner
PdCl₂(PPh₃)₂0.03 eqPalladium catalyst
CuI0.06 eqCo-catalyst
Triethylamine (Et₃N)AnhydrousBase and solvent
Tetrahydrofuran (THF)AnhydrousCo-solvent

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This protocol details the amination of the chloropyridine ring with a primary or secondary amine.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eqStarting material
Amine (primary or secondary)1.2 eqNucleophile
Pd₂(dba)₃0.02 eqPalladium source
Xantphos0.04 eqLigand
Cs₂CO₃1.5 eqBase
TolueneAnhydrousSolvent

Step-by-Step Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound, the amine, and cesium carbonate.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Modifications of the Keto and Ester Functionalities

The keto-ester chain provides a rich playground for further synthetic transformations, allowing for the introduction of new functionalities and the construction of heterocyclic rings.

Protocol 6: Hydrolysis of the Ester to a Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eqStarting material
Lithium hydroxide (LiOH)2.0 eqBase
Tetrahydrofuran (THF) / Water3:1 v/vSolvent system

Step-by-Step Procedure:

  • Dissolve the starting material in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the carboxylic acid, which can often be used without further purification.

Protocol 7: Reductive Amination of the Ketone

The ketone can be converted to an amine via reductive amination, introducing a new point of diversity.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eqStarting material
Amine (e.g., benzylamine)1.1 eqNucleophile
Sodium triacetoxyborohydride (STAB)1.5 eqReducing agent
Dichloroethane (DCE)AnhydrousSolvent
Acetic acidcatalyticCatalyst

Step-by-Step Procedure:

  • Dissolve the starting material and the amine in anhydrous dichloroethane.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex and diverse molecules. Its bifunctional nature allows for a modular and convergent approach to the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this versatile intermediate.

References

  • Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002).
  • Zhang, S., Liao, L. Y., Zhang, F., & Duan, X. F. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of organic chemistry, 78(6), 2720–2725.
  • A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexano
  • Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. (2025). BenchChem.
  • Guery, S., et al. (2006). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1331-1337.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Filo.
  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. (2025).
  • Friedel-Crafts acylation (video) | Khan Academy. (n.d.). Khan Academy.
  • Preparation method of ethyl 6-oxo-8-chloro-capryl
  • Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (2020). MDPI.
  • Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine deriv
  • The Application and Synthesis of 3-Acetylpyridine - ChemicalBook. (2025). ChemicalBook.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (2017).
  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbon
  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones - ResearchGate. (2025).
  • Friedel-crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. (2025).
  • Process for producing high purity ketones by friedel-crafts acylation at low temper
  • Acylation of Alcohols, Part 1: with Acyl Halides - YouTube. (2021). YouTube.
  • 3-Acetyl-2-chloropyridine - Chem-Impex. (n.d.). Chem-Impex.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Filo.
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC - NIH. (2018). NIH.
  • ETHYL 6-CHLORO-6-OXOHEXANO
  • A kind of chemical synthesis method of ethyl 6,8-dichlorooctano
  • Ethyl 6-chloro-2-oxohexanoate | C8H13ClO3 | CID 12252847 - PubChem. (n.d.). PubChem.

Sources

Strategic Synthesis of Novel Pyridyl β-Ketoesters: A Gateway to Diverse Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists

Abstract

Pyridyl β-ketoesters are highly valuable building blocks in medicinal chemistry, serving as versatile precursors for a wide array of heterocyclic scaffolds with significant therapeutic potential.[1][2] Their unique bifunctional nature, combining a nucleophilic β-carbon with electrophilic carbonyl groups, allows for rich downstream chemistry. This application note provides an in-depth guide to the synthesis of these critical intermediates, with a focus on the Crossed Claisen condensation. We will explore the mechanistic rationale behind this strategy, present a detailed and validated laboratory protocol for the synthesis of Ethyl Isonicotinoylacetate, and discuss key considerations for reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthons in their discovery programs.

Introduction: The Strategic Value of Pyridyl Ketoesters in Drug Discovery

The pyridine ring is a quintessential "privileged scaffold" in modern pharmacology, embedded in the core structures of numerous approved drugs.[2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a frequent component of molecules designed to interact with biological targets. When functionalized with a β-ketoester moiety, the synthetic utility of the pyridine scaffold is dramatically enhanced.

The 1,3-dicarbonyl system of a β-ketoester provides a versatile chemical handle for constructing more complex molecular architectures. It is a key precursor in multicomponent reactions like the Hantzsch synthesis for creating dihydropyridines, which are themselves pharmacologically important.[1][3] Furthermore, the acidic α-proton allows for facile generation of a stabilized enolate, enabling a host of C-C bond-forming reactions to build molecular complexity. The resulting pyridyl-functionalized heterocycles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

This document focuses on providing a robust and reproducible method for accessing these key intermediates, empowering medicinal chemists to efficiently generate novel compound libraries for screening and lead optimization.

Synthetic Strategies: Accessing the Pyridyl Ketoester Core

The formation of a β-ketoester is most classically achieved via the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[6] To synthesize a pyridyl ketoester, a "Crossed" Claisen condensation is employed, where a pyridyl ester acts as the acylating agent (electrophile) and a separate, enolizable ester serves as the nucleophile precursor.

The Crossed Claisen Condensation: A Mechanistic Overview

The success of the Crossed Claisen condensation hinges on the selective formation of a single product. This is achieved by reacting a non-enolizable ester (one lacking α-protons), such as a pyridyl carboxylate, with an enolizable ester, like ethyl acetate. The reaction proceeds through several key steps:

  • Enolate Formation: A strong base, typically an alkoxide or a lithium amide, deprotonates the α-carbon of the enolizable ester (e.g., ethyl acetate) to form a nucleophilic enolate.[7]

  • Nucleophilic Attack: The ester enolate attacks the electrophilic carbonyl carbon of the pyridyl ester (e.g., ethyl isonicotinate). This forms a tetrahedral alkoxide intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an alkoxide leaving group and forming the desired pyridyl β-ketoester.

  • Irreversible Deprotonation (Driving Force): The newly formed β-ketoester has a highly acidic α-proton (pKa ≈ 11) situated between two carbonyl groups.[8] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[7]

  • Acidic Workup: A final acidic quench protonates the enolate to yield the final pyridyl β-ketoester product.

Below is a diagram illustrating the mechanistic pathway.

Claisen_Mechanism Figure 1: Simplified Mechanism of Crossed Claisen Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Attack & Elimination cluster_2 Step 4 & 5: Driving Force & Workup Ethyl_Acetate Ethyl Acetate Enolate Ester Enolate Ethyl_Acetate->Enolate Base Base (LiHMDS) Base->Ethyl_Acetate Deprotonation Pyridyl_Ester Ethyl Isonicotinate Enolate->Pyridyl_Ester Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Pyridyl_Ester->Tetrahedral_Intermediate Product Pyridyl β-Ketoester Tetrahedral_Intermediate->Product Elimination of EtO⁻ Product_Enolate Stabilized Enolate Product->Product_Enolate Deprotonation (Irreversible) Final_Product Final Product Product_Enolate->Final_Product Acidic Workup (H₃O⁺)

Caption: Figure 1: Simplified Mechanism of Crossed Claisen Condensation.

Alternative Synthetic Routes

While the Claisen condensation is a robust method, other strategies exist. For instance, α-keto esters can be prepared by treating specific coupling agents, like ethyl 2-pyridyl oxalate, with Grignard reagents.[9] This approach can be highly efficient for aromatic α-keto esters and offers an alternative pathway if the Claisen condensation proves problematic for a particular substrate.[9]

Application Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

This protocol details the synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate, also known as Ethyl Isonicotinoylacetate, a common pyridyl ketoester intermediate.[10][11]

Materials and Reagents
  • Ethyl Isonicotinate (10 mmol, 1.51 g)

  • Ethyl Acetate (70 mmol, 6.17 g, 6.85 mL)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (30 mmol, 30 mL)

  • Anhydrous Tetrahydrofuran (THF), 20 mL

  • Acetic Acid (50 mmol, 3.0 g, 2.86 mL)

  • 10% w/v aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (for crystallization)

Equipment
  • Three-neck round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add Ethyl Isonicotinate (10 mmol) and anhydrous THF (20 mL). Stir until dissolved. Add Ethyl Acetate (70 mmol).

  • Cooling: Cool the flask to -40 °C using an acetone/dry ice bath.

  • Base Addition: While maintaining the temperature at -40 °C, rapidly add the LiHMDS solution (30 mmol) dropwise via syringe over 5-10 minutes.[11] A color change may be observed.

    • Causality Insight: Using a strong, non-nucleophilic base like LiHMDS is critical. It efficiently generates the ethyl acetate enolate while being too sterically hindered to directly attack the ester carbonyls, minimizing side reactions. The low temperature controls the highly exothermic deprotonation and subsequent condensation.

  • Reaction: Stir the mixture at -40 °C for 20 minutes.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by carefully adding acetic acid (50 mmol). Allow the mixture to slowly warm to room temperature.

  • Aqueous Workup: Add 10% aqueous NaHCO₃ solution until the mixture is slightly alkaline (check with pH paper). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[11]

  • Purification: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is often a red or brown oil which may crystallize on cooling.[10]

  • Crystallization: Dissolve the crude product in a minimum amount of warm methanol (approx. 40-50 mL). Add water (approx. 100 mL) until the solution becomes cloudy. Cool the mixture to below 0 °C in an ice bath to induce crystallization.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. This should yield Ethyl Isonicotinoylacetate as a pale brown or off-white solid.

    • Expected Outcome: Yields for this reaction are typically good, often in the range of 80%.[10] The melting point of the product is reported to be 59-61 °C.[10]

Data Summary and Method Comparison

The choice of synthetic method depends on substrate availability, scale, and laboratory capabilities. The table below summarizes key aspects of two common approaches.

Parameter Method A: Crossed Claisen Condensation Method B: Grignard Coupling with Oxalate Derivative [9]
Key Transformation R-COOEt + CH₃COOEt → R-COCH₂COOEtR-MgBr + (COOEt)₂-X → R-COCOOEt
Pyridine Source Pyridyl Ester (e.g., Ethyl Isonicotinate)Pyridyl Halide (for Grignard formation)
Key Reagents Strong Base (LiHMDS, NaH, NaOEt)Magnesium (Mg), Oxalate Derivative
Typical Conditions Low Temperature (-78 to -40 °C for LiHMDS)Anhydrous ether/THF, Low Temperature
Typical Yield Good to Excellent (70-90%)Good (60-80%)
Advantages Utilizes common starting materials; well-established.Good for sterically hindered substrates; avoids self-condensation issues.[9]
Disadvantages Requires strictly anhydrous conditions; strong base handling.Requires preparation of Grignard reagent; sensitive to moisture.

Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Yield Inactive base; moisture in the reaction.Use freshly titrated or newly opened LiHMDS. Ensure all glassware is oven-dried and solvents are anhydrous.
Self-condensation of ethyl acetate.Ensure the pyridyl ester is present before adding the base. Use a non-nucleophilic base like LiHMDS.
Formation of Multiple Products Reaction temperature too high.Maintain the reaction at the specified low temperature (-40 °C) to ensure kinetic control.
Insufficient base.The deprotonation of the β-ketoester product is the driving force; use at least one equivalent of base for this step, plus the catalytic amount for the condensation. The protocol uses a stoichiometric amount to ensure completion.
Difficulty in Crystallization Product is oily or impure.Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) before attempting crystallization.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • Zaragoza, F. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Retrieved from [Link]

  • ACS Publications. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • SciSpace. (n.d.). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved from [Link]

  • Synsmart. (n.d.). ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS Number: 60943-41-1). Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved from [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • YouTube. (2014). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

Application Notes and Protocols for the Esterification of 6-Chloronicotinic Acid with Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Long-Chain Nicotinates

6-Chloronicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1] Its derivatization into long-chain esters is a critical step in the development of novel therapeutic agents and specialized agrochemicals. The introduction of a long aliphatic chain can significantly modulate the physicochemical properties of the parent molecule, enhancing its lipophilicity, membrane permeability, and pharmacokinetic profile. These long-chain nicotinates are being explored for applications ranging from drug delivery systems to the creation of compounds with targeted biological activity.

This document provides a comprehensive guide to the synthesis of long-chain esters of 6-chloronicotinic acid, with a focus on robust and scalable methodologies. We will delve into the mechanistic rationale behind protocol selection, provide detailed step-by-step procedures, and outline the necessary analytical techniques for product characterization.

Mechanistic Considerations for Esterification

The synthesis of esters from a carboxylic acid and an alcohol can be achieved through several distinct pathways. The choice of method is dictated by the steric hindrance of the reactants, the presence of other functional groups, and the desired reaction conditions (e.g., temperature, pH).

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a traditional acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction, often through azeotropic distillation.[2][3]

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[2] Subsequent proton transfer and elimination of water yield the ester.[2]

While effective for simple substrates, the high temperatures and strongly acidic conditions required for Fischer esterification can be detrimental to sensitive molecules. For 6-chloronicotinic acid, the pyridine nitrogen may be protonated, potentially affecting its reactivity.

Steglich Esterification: Mild and Versatile

The Steglich esterification is a powerful method that utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for sterically hindered substrates and proceeds under mild, neutral conditions at room temperature.[6][7]

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU), a stable byproduct that precipitates from the reaction mixture.[6]

The mild conditions of the Steglich esterification make it an excellent choice for the synthesis of long-chain esters of 6-chloronicotinic acid, minimizing the risk of side reactions.

// Reactants RCOOH [label="6-Chloronicotinic Acid"]; DCC [label="DCC"]; ROH [label="Long-Chain Alcohol"]; DMAP [label="DMAP (catalyst)"];

// Intermediates Acylisourea [label="O-Acylisourea Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acylpyridinium [label="N-Acylpyridinium Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Ester [label="Long-Chain Nicotinate Ester", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU (precipitate)"];

// Reaction Flow RCOOH -> Acylisourea [label="+ DCC"]; DCC -> Acylisourea; Acylisourea -> Acylpyridinium [label="+ DMAP"]; Acylpyridinium -> Ester [label="+ ROH"]; ROH -> Ester; Acylpyridinium -> DCU [headlabel="releases DCU"]; } caption [label="Steglich Esterification Mechanism", fontsize=12, fontname="Arial"];

Other Esterification Methods
  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[8][9] It is known for proceeding with inversion of stereochemistry at the alcohol center.[8]

  • Yamaguchi Esterification: This method is particularly useful for the synthesis of sterically hindered esters and macrolactones. It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[10][11]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Solvents should be anhydrous, especially for the Steglich esterification, as the presence of water can lead to unwanted side reactions.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

  • Safety: 6-Chloronicotinic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DCC is an allergen and should be handled with care.

Protocol 1: Steglich Esterification of 6-Chloronicotinic Acid with a Long-Chain Alcohol (e.g., 1-Dodecanol)

This protocol is recommended for its mild conditions and high yields.

Materials:

  • 6-Chloronicotinic acid

  • 1-Dodecanol (or other long-chain alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 6-chloronicotinic acid (1.0 eq) and 1-dodecanol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the precipitate with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure long-chain nicotinate ester.

// Workflow connections Acid -> Mix; Alcohol -> Mix; DMAP -> Mix; Mix -> Cool; Cool -> Add_DCC; DCC -> Add_DCC; Add_DCC -> Stir; Stir -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Column; Column -> Product; } caption [label="Experimental Workflow", fontsize=12, fontname="Arial"];

Protocol 2: Fischer-Speier Esterification of 6-Chloronicotinic Acid with a Long-Chain Alcohol

This protocol is a more classical approach but may require optimization to drive the equilibrium towards the product.

Materials:

  • 6-Chloronicotinic acid

  • Long-chain alcohol (e.g., 1-Octanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or a suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-chloronicotinic acid (1.0 eq), the long-chain alcohol (3-5 eq), and a catalytic amount of concentrated sulfuric acid (or p-TsOH).

  • Add a suitable solvent like toluene to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by silica gel column chromatography.

Characterization of Long-Chain Nicotinate Esters

The successful synthesis of the desired long-chain nicotinate ester should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons, a triplet corresponding to the -CH₂- group of the ester adjacent to the carbonyl, and a complex multiplet for the long alkyl chain. The integration of these signals should correspond to the expected number of protons.

    • ¹³C NMR: The spectrum should show a signal for the ester carbonyl carbon (typically around 165-175 ppm) and signals corresponding to the carbons of the pyridine ring and the long alkyl chain.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target ester.

Summary of Reaction Parameters

ParameterSteglich EsterificationFischer-Speier Esterification
Catalyst DMAP (catalytic)H₂SO₄ or p-TsOH (catalytic)
Coupling Agent DCC or DIC (stoichiometric)None
Temperature 0 °C to Room TemperatureReflux Temperature
Reaction Time 12-24 hours4-16 hours
Yield Generally highVariable, depends on equilibrium
Substrate Scope Broad, good for hindered substratesLess suitable for hindered substrates
Byproducts DCU (precipitate)Water

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield (Steglich) Incomplete reactionIncrease reaction time, ensure reagents are anhydrous.
Formation of N-acylurea byproductEnsure proper stoichiometry and addition of DMAP.
Low Yield (Fischer) Equilibrium not shiftedUse a larger excess of alcohol, ensure efficient water removal.
Difficult Purification Residual DCU or DCCFilter carefully, consider washing with a dilute acid solution to remove residual DCC.
Byproducts from side reactionsOptimize reaction conditions (temperature, time).

References

  • Steglich, W.; Neises, B. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522-524. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • ResearchGate. Direct Esterification of Long Chain Acids and Long Chain Alcohols. [Link]

  • MDPI. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Catalysts2016 , 6(1), 1. [Link]

  • PubMed. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery. Biochim. Biophys. Acta1998 , 1369(1), 30-40. [Link]

  • Chem LibreTexts. Fischer Esterification. [Link]

  • Google Patents. Preparation of nicotinic acid esters. US2861077A.
  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes2022 , 10(2), 209. [Link]

  • Wikipedia. Yamaguchi esterification. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Chem-Station. Yamaguchi Macrolactonization. [Link]

  • ResearchGate. Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1981 , 60, 48. [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica2012 , 4(2), 643-646. [Link]

  • PubMed Central. Purification and characterization of a nicotinic acetylcholine receptor from rat brain. Proc. Natl. Acad. Sci. U.S.A.1985 , 82(24), 8790-8794. [Link]

  • ResearchGate. Transesterification of Esters with Alcohols Catalyzed by 5. [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

  • MDPI. Enhancing Catalytic Efficiency in Long-Chain Linear α-Olefin Epoxidation: A Study of CaSnO3-Based Catalysts. Catalysts2024 , 14(1), 70. [Link]

  • Torao Organic Chemistry. Yamaguchi Macrolactonization is a Classic Reaction for Lactone Synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021 , 23, 6835-6843. [Link]

  • YouTube. Fischer Esterification and Ester Hydrolysis. [Link]

  • MDPI. In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. Polymers2023 , 15(18), 3795. [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • ResearchGate. Steglich Esterification?. [Link]

  • Kazu-juku. Yamaguchi Lactonization Reaction. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini Rev. Org. Chem.2021 , 18(6), 738-750. [Link]

  • Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Nat. Prod. Rep.2015 , 32, 157-195. [Link]

  • National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001 , 6(1), 88-91. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Org. Synth.1996 , 73, 124. [Link]

  • Tokyo University of Science. What are Esters and Amides? What are Lactones?. [Link]

  • University of Manitoba. Experiment 10: Fischer Esterification. [Link]

  • Chemistry Stack Exchange. Synthesis of racemic nicotine. [Link]

  • ACS Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. J. Org. Chem.2007 , 72(17), 6489–6492. [Link]

  • Google Patents. Preparation of isonicotinic acid esters. US2745838A.
  • Google Patents.

Sources

Application Note: Navigating Structure-Activity Relationships of 6-Chloropyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 6-chloropyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile chemical handles and ability to form critical interactions with a multitude of biological targets.[1][2] This guide provides an in-depth exploration of Structure-Activity Relationship (SAR) studies for 6-chloropyridine-containing compounds. We delve into the strategic rationale behind synthetic modifications, present detailed protocols for synthesis and biological evaluation, and offer a framework for systematically interpreting SAR data to accelerate the discovery of potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their programs.

The 6-Chloropyridine Scaffold: A Chemist's Gateway to Potent Biologics

The pyridine ring is a prevalent motif in pharmaceuticals, largely because its nitrogen atom can act as a crucial hydrogen bond acceptor in interactions with biological targets like enzyme hinges.[3] The 6-chloropyridine variant elevates this utility by incorporating a chlorine atom at a strategic position. This halogen is not merely a substituent; it is a versatile synthetic handle, predisposing the scaffold to a range of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-couplings.[4][5] This allows for the systematic and efficient exploration of chemical space, which is the essence of any successful SAR campaign.

Derivatives of this scaffold have yielded potent modulators for a diverse array of targets, including:

  • Kinases: Such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases 4/6 (CDK4/6), which are critical in oncology and neurodegenerative disorders.[3]

  • Nicotinic Acetylcholine Receptors (nAChRs): Demonstrating its applicability in neuroscience for conditions like pain and cognitive disorders.[3][6]

  • Cholinesterases: With applications in treating the symptomatic progression of Alzheimer's disease.[7]

The inherent reactivity of the C-Cl bond, combined with the pharmacological relevance of the pyridine core, makes this scaffold an exceptional starting point for lead discovery and optimization.

Core Synthetic Strategies: Diversifying the Scaffold

The power of the 6-chloropyridine scaffold lies in its amenability to diversification. The chloro-substituent is an excellent leaving group for transition metal-catalyzed reactions, enabling the introduction of a wide variety of functional groups at this position.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are the workhorses for modifying the 6-chloropyridine core.[4][8] The Suzuki reaction introduces new carbon-carbon bonds (e.g., attaching aryl or heteroaryl rings), while the Buchwald-Hartwig amination forms carbon-nitrogen bonds.

G cluster_0 General Synthetic Workflow Start 6-Chloropyridine Derivative Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Suzuki Amine Primary/Secondary Amine Amine->Buchwald Product_Suzuki C6-Arylated Pyridine Analog Suzuki->Product_Suzuki Product_Buchwald C6-Aminated Pyridine Analog Buchwald->Product_Buchwald Catalyst Pd Catalyst + Base Catalyst->Suzuki Catalyst->Buchwald

Sources

Potential therapeutic applications of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

A Senior Application Scientist's Guide to Investigating a Novel Neuromodulatory Agent

Foreword: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents for neurological and neurodegenerative disorders has led researchers to explore a vast chemical space. Within this landscape, the 6-chloropyridin-3-yl scaffold has emerged as a privileged pharmacophore, consistently appearing in compounds targeting nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are critical players in a myriad of physiological processes within the central and peripheral nervous systems.[2] This guide focuses on a novel compound, this compound, and provides a comprehensive framework for its investigation as a potential therapeutic agent. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components suggest a promising avenue for research, particularly in the realm of nAChR modulation.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial characterization to preclinical evaluation. The protocols and insights provided herein are synthesized from established methodologies for similar compound classes and are designed to be both scientifically rigorous and practically applicable.

Compound Profile: this compound

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₆ClNO₃

  • Molecular Weight: 273.72 g/mol

  • Structure:

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
LogP 2.5 - 3.5Indicates good membrane permeability and potential for oral bioavailability.
Topological Polar Surface Area (TPSA) 59.4 ŲSuggests favorable blood-brain barrier penetration.
Hydrogen Bond Donors 0Reduced potential for extensive hydrogen bonding, which can impact solubility and permeability.
Hydrogen Bond Acceptors 4Can interact with biological targets through hydrogen bonding.
Rotatable Bonds 7Provides conformational flexibility for optimal receptor binding.

Note: These values are estimations based on computational models and should be experimentally verified.

Hypothesized Mechanism of Action: A Nicotinic Acetylcholine Receptor Modulator

The presence of the 6-chloropyridin-3-yl moiety strongly suggests that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs).[1][2] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission and are implicated in cognitive functions, learning, memory, and attention. Dysregulation of nAChR signaling is associated with a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[3]

Derivatives of 6-chloropyridin-3-amine have been shown to exhibit potent and selective activity at various nAChR subtypes.[2] Depending on the nature of the substitutions, these compounds can act as agonists, partial agonists, or antagonists. The oxohexanoate side chain of the title compound will influence its binding affinity, subtype selectivity, and pharmacokinetic properties.

In Vitro Characterization: Unraveling the Molecular Pharmacology

The initial phase of investigation should focus on confirming the hypothesized mechanism of action and characterizing the compound's interaction with its putative target.

Radioligand Binding Assays: Assessing Affinity for nAChR Subtypes

Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its binding site on the receptor.

Protocol:

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and protease inhibitors).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2, or [¹²⁵I]-α-bungarotoxin for α7), and a range of concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Determining Agonist, Antagonist, or Modulatory Activity

Objective: To characterize the functional activity of the compound at nAChR subtypes.

Principle: These assays measure the downstream consequences of receptor activation, such as ion flux or changes in membrane potential.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits.

  • Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

  • Compound Application: Perfuse the oocyte with a control solution followed by the application of a known nAChR agonist (e.g., acetylcholine) to elicit a baseline current.

  • Agonist Mode Testing: Apply increasing concentrations of this compound alone to determine if it elicits a current, indicating agonist activity.

  • Antagonist Mode Testing: Co-apply a fixed concentration of the agonist with increasing concentrations of the test compound to determine if it inhibits the agonist-induced current.

  • Allosteric Modulator Testing: Pre-apply the test compound for a set duration before co-application with the agonist to assess for positive or negative allosteric modulation.[4]

  • Data Analysis: Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

dot

Functional_Assay_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_testing Compound Testing cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation & cRNA Injection Expression Incubation & Receptor Expression Oocyte_Prep->Expression TEVC_Setup Two-Electrode Voltage Clamp Setup Expression->TEVC_Setup Baseline Establish Baseline with Agonist TEVC_Setup->Baseline Agonist_Test Agonist Mode Baseline->Agonist_Test Antagonist_Test Antagonist Mode Baseline->Antagonist_Test PAM_NAM_Test Allosteric Modulator Mode Baseline->PAM_NAM_Test CR_Curves Concentration-Response Curves Agonist_Test->CR_Curves Antagonist_Test->CR_Curves PAM_NAM_Test->CR_Curves EC50_IC50 Determine EC50/IC50 CR_Curves->EC50_IC50

Caption: Workflow for Functional Characterization using TEVC.

In Vivo Evaluation: Assessing Therapeutic Potential in Disease Models

Promising in vitro data warrants investigation in relevant animal models of neurodegenerative diseases.

Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol:

  • Animal Model: Use rodents (e.g., mice or rats).

  • Dosing: Administer a single dose of this compound via relevant routes (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of the parent compound and any major metabolites.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Efficacy in a Model of Cognitive Impairment

Objective: To evaluate the ability of the compound to ameliorate cognitive deficits in an animal model.

Principle: The scopolamine-induced amnesia model is a well-established method for screening compounds with potential cognitive-enhancing effects.

Protocol:

  • Animal Model: Use adult mice or rats.

  • Treatment: Administer this compound or vehicle control at various doses.

  • Induction of Amnesia: After a set pre-treatment time, administer scopolamine (a muscarinic antagonist) to induce cognitive impairment.

  • Behavioral Testing: Assess learning and memory using a standardized behavioral test, such as the Morris water maze or passive avoidance test.

  • Data Analysis: Compare the performance of the compound-treated group to the vehicle and scopolamine-only groups.

dot

Cognitive_Model_Workflow Animal_Grouping Animal Grouping (Vehicle, Compound, Scopolamine) Pre_treatment Pre-treatment with Compound or Vehicle Animal_Grouping->Pre_treatment Amnesia_Induction Scopolamine Administration Pre_treatment->Amnesia_Induction Behavioral_Test Behavioral Assessment (e.g., Morris Water Maze) Amnesia_Induction->Behavioral_Test Data_Analysis Data Analysis and Statistical Comparison Behavioral_Test->Data_Analysis

Caption: Workflow for Scopolamine-Induced Amnesia Model.

Safety and Toxicology Assessment

Early assessment of a compound's safety profile is crucial for its continued development.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration at which the compound exhibits toxicity to cells.

Protocol: MTT Assay

  • Cell Culture: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Table 2: Interpretation of In Vitro Safety Data

ParameterDesirable RangeImplication
Therapeutic Index (TI = CC₅₀ / EC₅₀) >10A larger TI indicates a wider margin of safety between the effective and toxic doses.
Selectivity Index (SI = CC₅₀ (non-target cells) / CC₅₀ (target cells)) >10A higher SI suggests that the compound is more toxic to the target cells (if applicable, e.g., in cancer) than to non-target cells.
Preliminary In Vivo Toxicity

Objective: To identify any overt signs of toxicity in a whole-animal model.

Protocol: Acute Toxicity Study

  • Animal Model: Use rodents.

  • Dosing: Administer a single, high dose of the compound.

  • Observation: Monitor the animals closely for a set period (e.g., 14 days) for any signs of toxicity, such as changes in weight, behavior, or clinical signs of distress.

  • Necropsy: At the end of the study, perform a gross necropsy to examine for any organ abnormalities.

Conclusion and Future Directions

The structured approach outlined in this guide provides a robust framework for the initial investigation of this compound. Based on its chemical structure, this compound holds significant promise as a modulator of nicotinic acetylcholine receptors, with potential therapeutic applications in a range of neurological disorders.

Successful outcomes from these initial studies would pave the way for more advanced preclinical development, including:

  • Lead optimization to improve potency, selectivity, and pharmacokinetic properties.

  • Evaluation in more sophisticated and chronic models of neurodegenerative diseases.

  • Detailed mechanism of action studies to elucidate the precise binding site and downstream signaling pathways.

  • Comprehensive safety and toxicology profiling in accordance with regulatory guidelines.

The journey from a novel chemical entity to a clinically approved therapeutic is long and challenging. However, a systematic and scientifically sound approach, as detailed in these application notes, is the essential first step in unlocking the full potential of promising compounds like this compound.

References

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]

  • PubChem. (n.d.). Ethyl 6-oxohexanoate. Retrieved from [Link]

  • Changeux, J. P. (2018). The nicotinic acetylcholine receptor: a typical 'allosteric machine'. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1745), 20170174. [Link]

  • Le-Corronc, H., & Changeux, J. P. (2022). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Methods in Molecular Biology, 2547, 185–203. [Link]

  • Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Pritha Singha Roy. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • MDPI. (n.d.). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Esterification of 6-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-chloronicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter during your experiments. Our goal is to provide you with the expertise and validated insights necessary to troubleshoot problems, optimize yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for esterifying 6-chloronicotinic acid, and how do I choose the right one?

There are three principal methods, each with distinct advantages depending on your substrate and desired scale:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl). It is cost-effective and ideal for large-scale synthesis with simple, unhindered primary or secondary alcohols like methanol or ethanol.[1][2] However, it is an equilibrium-driven reaction and may not be suitable for acid-sensitive substrates or tertiary alcohols.[2][3]

  • Thionyl Chloride (SOCl₂) Mediated Esterification: This method can be performed in two ways: a two-step process involving the isolation of the acyl chloride, or a more convenient one-pot reaction. In the one-pot approach, SOCl₂ reacts with the alcohol to generate anhydrous HCl in situ, which then catalyzes the esterification, similar to the Fischer method.[3] This method is highly effective and drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl).[4][5] It is an excellent choice for achieving high conversion. A procedure for a similar substrate, isonicotinic acid, uses SOCl₂ in methanol with great success.[6]

  • Steglich Esterification (DCC/DMAP): This is a much milder, coupling-agent-based method ideal for substrates that are sensitive to high temperatures or strong acids.[3][7] It uses dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8] This is the preferred method for sterically hindered alcohols or when preserving sensitive functional groups is critical.[7]

Q2: Why is direct esterification of a carboxylic acid under basic conditions generally unsuccessful?

Attempting esterification with a base and an alcohol (e.g., using RO⁻) fails because of a fundamental acid-base incompatibility. Carboxylic acids are, as the name implies, acidic. A strong base like an alkoxide (RO⁻) will immediately deprotonate the carboxylic acid to form a carboxylate salt (RCOO⁻). This carboxylate anion is electron-rich and thus a very poor electrophile, resisting nucleophilic attack by the alcohol. For the reaction to proceed, the leaving group would have to be O²⁻, which is extremely unfavorable.[1]

Q3: What is the specific role of the acid catalyst in a Fischer esterification?

The acid catalyst serves a crucial dual purpose. First, it protonates the carbonyl oxygen of the carboxylic acid.[9][10] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.[1][9] Second, after the tetrahedral intermediate is formed, the catalyst facilitates the elimination of water by protonating one of the hydroxyl groups, turning it into a good leaving group (H₂O).[1][11]

Q4: How can I effectively monitor the progress of my esterification reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the more polar starting material (6-chloronicotinic acid) and the less polar ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, Gas Chromatography (GC) or ¹H-NMR of aliquots can be used to determine the ratio of product to starting material.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.

Problem: My reaction yield is very low, or the reaction has stalled.
  • Q: I'm running a Fischer esterification, but the conversion has stopped at ~50-60%. What's happening and how can I fix it?

    • Cause & Scientific Principle: You are likely encountering the inherent equilibrium of the Fischer esterification.[1][2] The reaction produces water as a byproduct, and as water accumulates, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that limits product formation.[9]

    • Solution: To drive the equilibrium toward the product side (Le Châtelier's Principle), you must either increase the concentration of a reactant or remove a product.[2][12]

      • Use Excess Alcohol: The simplest strategy is to use the alcohol as the reaction solvent, creating a large excess that pushes the equilibrium forward.[1] This is highly effective for inexpensive alcohols like methanol and ethanol.

      • Remove Water: For more complex alcohols where a large excess is not feasible, water must be removed as it forms. This is typically achieved using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[1] The water is collected in the trap, preventing the reverse reaction.[1]

  • Q: My starting material, 6-chloronicotinic acid, doesn't seem to be dissolving in the alcohol.

    • Cause & Scientific Principle: 6-Chloronicotinic acid has limited solubility in some organic solvents, although it is generally soluble in alcohols like methanol and ethanol.[13][14] Poor solubility will severely limit the reaction rate.

    • Solution:

      • Gentle Heating: Ensure the reaction mixture is heated to reflux, which should increase solubility.

      • Co-Solvent: If using a higher-boiling alcohol or a Dean-Stark setup, a co-solvent like toluene can help dissolve the starting material and facilitate azeotropic water removal.

      • Catalyst Addition: Ensure the acid catalyst has been added, as the protonated form may have different solubility characteristics.

Problem: I'm observing significant side products and purification is difficult.
  • Q: I used the Steglich (DCC/DMAP) method, and now I have a white precipitate that is difficult to separate from my product.

    • Cause & Scientific Principle: The primary byproduct of a DCC-mediated coupling is dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents and can co-precipitate with your product.[15] Additionally, a slow esterification can lead to a side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea, which does not react further.[7][8]

    • Solution:

      • Pre-Workup Filtration: Before performing an aqueous workup, cool the reaction mixture and filter it through a fritted funnel to remove the bulk of the precipitated DCU. Wash the filtrate cake with a small amount of cold solvent (e.g., dichloromethane or ethyl acetate).

      • Catalyst Role: The DMAP catalyst is crucial for preventing the formation of the N-acylurea side product by acting as an efficient acyl transfer agent.[7][8] Ensure you are using a catalytic amount (typically 5-10 mol%).

      • Alternative Reagent: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The urea byproduct formed from EDC is water-soluble, making it easily removable during the aqueous workup, which greatly simplifies purification.[3][16]

  • Q: After my workup, I still have unreacted starting material and DMAP in my final product.

    • Cause & Scientific Principle: The workup procedure was insufficient to remove all acidic and basic impurities.

    • Solution: A robust liquid-liquid extraction sequence is required.

      • Remove Unreacted Acid: After diluting the reaction mixture with your extraction solvent (e.g., ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic 6-chloronicotinic acid, pulling it into the aqueous layer.

      • Remove DMAP: Subsequently, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic DMAP catalyst, extracting it into the aqueous layer.[15]

      • Final Washes: Finish by washing with water and then brine to remove residual salts and water before drying over an anhydrous salt like MgSO₄ or Na₂SO₄.

Comparative Overview of Esterification Methods

FeatureFischer-Speier EsterificationThionyl Chloride (SOCl₂) MethodSteglich Esterification (DCC/DMAP)
Substrate Scope Best for simple 1°/2° alcohols. Poor for 3° alcohols or acid-sensitive molecules.[2][3]Broad; works well for most alcohols.Excellent for acid-sensitive or sterically hindered substrates.[7]
Reaction Conditions Strong acid (H₂SO₄, HCl), reflux temperature, excess alcohol.[12]SOCl₂ added to alcohol at 0°C, then heated with acid.[6]Room temperature, neutral pH, stoichiometric DCC, catalytic DMAP.[8]
Advantages Low cost, simple reagents, scalable.[1]High yielding, irreversible (byproducts are gases).[4]Very mild conditions, preserves sensitive functional groups.[8]
Disadvantages Reversible/equilibrium-limited, harsh acidic conditions, high temperatures.[2]Reagent is corrosive and moisture-sensitive; generates acidic gas.High cost of reagents, stoichiometric urea byproduct complicates purification.[15]
Typical Workup Neutralization with base, extraction.Quenching with base, extraction.Filtration to remove DCU, then standard acid/base extraction.[15]

Visualized Mechanisms and Workflows

Fischer-Speier Esterification Mechanism

The following diagram illustrates the six-step PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism for the acid-catalyzed esterification.[1]

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer cluster_elimination Elimination cluster_final Final Product A Carboxylic Acid (R-COOH) B Protonated Carbonyl (More Electrophilic) A->B + H⁺ C Tetrahedral Intermediate B->C + R'OH (Alcohol) D Protonated Intermediate C->D ~ H⁺ Transfer E Protonated Ester D->E - H₂O F Ester (R-COOR') E->F - H⁺

Caption: Key steps in the Fischer-Speier esterification mechanism.

Troubleshooting Workflow for Low Ester Yield

Use this decision tree to diagnose and resolve common issues leading to poor reaction outcomes.

Troubleshooting_Workflow Start Low Ester Yield Detected Check_Method Which method was used? Start->Check_Method Fischer Fischer-Speier Check_Method->Fischer Fischer Steglich Steglich (DCC/DMAP) Check_Method->Steglich Steglich Fischer_Q1 Is water being removed (e.g., Dean-Stark)? Fischer->Fischer_Q1 Fischer_Sol1 Use Dean-Stark trap or use alcohol as solvent. Fischer_Q1->Fischer_Sol1 No Fischer_Q2 Is catalyst active and anhydrous? Fischer_Q1->Fischer_Q2 Yes Fischer_Sol2 Use fresh conc. H₂SO₄. Fischer_Q2->Fischer_Sol2 No Steglich_Q1 Was DMAP used? Steglich->Steglich_Q1 Steglich_Sol1 Add 5-10 mol% DMAP to prevent N-acylurea. Steglich_Q1->Steglich_Sol1 No Steglich_Q2 Was DCU filtered before workup? Steglich_Q1->Steglich_Q2 Yes Steglich_Sol2 Filter reaction mixture cold. Consider using EDC instead of DCC. Steglich_Q2->Steglich_Sol2 No

Caption: A diagnostic workflow for troubleshooting low-yield esterification reactions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is highly corrosive and reacts violently with water.

Protocol 1: Fischer-Speier Synthesis of Methyl 6-chloronicotinate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (10.0 g, 63.5 mmol).

  • Reagents: Add methanol (150 mL). The alcohol serves as both the reactant and the solvent.

  • Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (3.0 mL) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (200 mL). Carefully neutralize the solution to pH ~7-8 by the portion-wise addition of solid sodium bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Steglich Esterification using DCC/DMAP
  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 6-chloronicotinic acid (1.58 g, 10 mmol), your alcohol of choice (11 mmol, 1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) (40 mL) and stir until all solids dissolve.

  • Coupling Agent: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Cool the reaction mixture and filter off the DCU precipitate, washing the solid with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove DMAP, then with saturated NaHCO₃ (2 x 20 mL) to remove any unreacted acid, and finally with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Any procedure for the esterification of isonicotinic acid? (2017-03-17). ResearchGate. [Link]

  • Methyl Coumalate. Organic Syntheses. [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • 08.08 Esterification of Carboxylic Acids. (2019-07-29). YouTube. [Link]

  • Acid to Ester - Common Conditions. The Organic Synthesis Archive. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid.
  • 6-Chloronicotinic acid. PubChem. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Master Organic Chemistry. [Link]

  • US2758999A - Esterification of pyridine carboxylic acids.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013-12-10). ResearchGate. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017-09-19). ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Esterification of an Unknown Acid. (2020-02-18). YouTube. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024-04-01). YouTube. [Link]

  • US2948734A - Esterification of pyridine carboxylic acids.
  • Fischer Esterification. University of Colorado Boulder. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. PubMed. [Link]

  • Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. ResearchGate. [Link]

  • (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]

  • How to purify esterefication product? (2016-04-15). ResearchGate. [Link]

  • Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). (2020-04-06). YouTube. [Link]

Sources

Technical Support Center: Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges related to the hydrolytic stability of this keto-ester. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve issues of compound degradation in your experiments.

I. Understanding the Challenge: Hydrolysis of a Pyridyl Keto-Ester

This compound is a versatile intermediate in pharmaceutical research. Its structure, combining a β-keto ester and a 6-chloropyridine moiety, makes it a valuable synthon. However, this same structure also renders it susceptible to hydrolysis, a chemical reaction with water that can cleave the ester bond, leading to experimental variability and product impurity. This guide will delve into the mechanisms of this degradation and provide actionable protocols to ensure the integrity of your compound.

II. Frequently Asked Questions (FAQs) - The Science of Hydrolysis

Q1: What is hydrolysis and why is my compound, this compound, prone to it?

Hydrolysis is the cleavage of a chemical bond by the addition of water. In the case of your compound, the ester functional group is the primary site of hydrolytic attack. This reaction is catalyzed by the presence of either acid or base.[1][2][3] The presence of the β-keto group can further influence the reactivity of the ester.

The hydrolysis of your compound will result in the formation of 6-(6-chloropyridin-3-yl)-6-oxohexanoic acid and ethanol.

Q2: What are the primary chemical species that result from the hydrolysis of this compound?

The hydrolysis of this compound breaks the ester linkage, yielding two primary products:

  • 6-(6-chloropyridin-3-yl)-6-oxohexanoic acid: The carboxylic acid resulting from the cleavage of the ethyl ester.

  • Ethanol: The alcohol portion of the original ester.

Under basic conditions, the carboxylic acid will be deprotonated to form its corresponding carboxylate salt.[4]

Q3: What experimental factors can accelerate the hydrolysis of my compound?

Several factors can significantly increase the rate of hydrolysis:

  • Presence of Water: As a reactant, the presence of water is the most critical factor. Even trace amounts in solvents can lead to degradation over time.

  • pH: Both acidic and basic conditions catalyze ester hydrolysis.[1][3] The pyridine nitrogen in your compound can be protonated under acidic conditions, potentially influencing the electronic properties of the molecule and its susceptibility to hydrolysis. Generally, a neutral pH is preferred to minimize hydrolysis.[5][6]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7]

  • Presence of Catalysts: Besides acids and bases, certain enzymes (esterases) if present as contaminants can rapidly hydrolyze the ester.

Q4: How does the 6-chloropyridin-3-yl group specifically influence the stability of the ester?

The pyridine ring, being an electron-withdrawing group, can influence the electronic density at the carbonyl carbon of the ester, potentially making it more susceptible to nucleophilic attack by water. The chlorine atom further enhances the electron-withdrawing nature of the pyridine ring. Several studies have shown that the pyridine moiety can impact the metabolic stability and biochemical potency of a molecule.[8]

III. Troubleshooting Guide: Identifying and Confirming Hydrolysis

Symptoms of Hydrolysis:
  • Changes in Reaction Outcomes: Unexpectedly low yields of desired products or the formation of polar impurities.

  • Inconsistent Analytical Data: Appearance of new peaks in HPLC chromatograms or unexpected signals in NMR spectra over time.

  • Physical Changes: While less common for hydrolysis in solution, significant degradation could potentially lead to changes in the appearance or solubility of a sample.

Analytical Confirmation of Hydrolysis:

To definitively confirm hydrolysis, analytical techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent tool for separating and quantifying the parent compound and its hydrolysis product. Due to the introduction of a carboxylic acid group, the hydrolysis product will be significantly more polar than the starting ester.

  • Methodology: A reversed-phase HPLC method is typically suitable.

  • Expected Observation: The hydrolysis product, 6-(6-chloropyridin-3-yl)-6-oxohexanoic acid, will have a shorter retention time than the parent ester, this compound.

  • Detection: UV detection is appropriate as both the parent compound and the hydrolysis product contain the UV-active pyridine ring.[9]

Table 1: HPLC Troubleshooting for Hydrolysis

ObservationPotential CauseRecommended Action
A new, more polar peak appears over time.Hydrolysis of the ester.Confirm the identity of the new peak using a standard of the hydrolyzed product or by LC-MS.
The area of the parent peak decreases over time.Degradation of the starting material, likely due to hydrolysis.Implement preventative measures for storage and handling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can provide clear evidence of hydrolysis by monitoring the disappearance of signals corresponding to the ethyl group of the ester and the appearance of new signals.

  • Expected Observation:

    • Disappearance of Ethyl Ester Signals: The characteristic triplet and quartet of the ethyl group (around 1.2 ppm and 4.1 ppm, respectively) will decrease in intensity.

    • Appearance of Ethanol Signals: If hydrolysis is significant, a new triplet and quartet corresponding to ethanol may be observed.

    • Shift in Adjacent Protons: The protons on the carbon adjacent to the ester will experience a change in their chemical environment and may shift upon hydrolysis to the carboxylic acid.

Table 2: ¹H NMR Signatures for Monitoring Hydrolysis

Functional GroupKey ¹H NMR Signals (Intact Ester)Key ¹H NMR Signals (After Hydrolysis)
Ethyl Ester (-OCH₂CH₃)Quartet (~4.1 ppm)Disappears
Ethyl Ester (-OCH₂CH₃)Triplet (~1.2 ppm)Disappears
Ethanol (CH₃CH₂OH)Not presentQuartet and Triplet may appear
Protons α to carbonylSpecific chemical shiftShift in chemical shift

IV. Preventative Measures: Protocols to Minimize Hydrolysis

Proactive measures are crucial to maintaining the integrity of this compound.

Handling and Storage Protocol:
  • Moisture Control: Always handle the compound in a dry environment (e.g., under an inert atmosphere of nitrogen or argon). Use of anhydrous solvents is critical.[10]

  • Solvent Selection: Store the compound in a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage.

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to significantly slow down the rate of hydrolysis.[7]

  • pH Neutrality: Ensure that storage solutions are free from acidic or basic contaminants.

Recommended Experimental Workflow:

The following workflow is designed to minimize exposure to conditions that promote hydrolysis.

experimental_workflow start Start with Dry Glassware add_reagent Add this compound start->add_reagent add_solvent Add Anhydrous Aprotic Solvent add_reagent->add_solvent run_reaction Run Reaction Under Inert Atmosphere add_solvent->run_reaction quench Quench with Neutral or Mildly Acidic Aqueous Solution (if necessary) run_reaction->quench extract Extract with Aprotic Organic Solvent quench->extract dry Dry Organic Layer with Anhydrous MgSO₄ or Na₂SO₄ extract->dry concentrate Concentrate in vacuo at Low Temperature dry->concentrate

Caption: Recommended workflow to minimize hydrolysis.

Aqueous Work-up Protocol to Minimize Hydrolysis:

If an aqueous work-up is unavoidable, follow these steps to minimize hydrolysis:

  • Temperature Control: Perform the entire work-up procedure at low temperature (0-5°C) using an ice bath.

  • pH Control: Use a buffered aqueous solution with a pH close to neutral (pH 6-7) for washing steps. Avoid strong acids or bases.

  • Minimize Contact Time: Reduce the time the organic layer containing your compound is in contact with the aqueous phase.

  • Efficient Drying: After separation, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.

V. Advanced Topics

Q5: Is it possible to reverse the hydrolysis of my compound?

The acid-catalyzed hydrolysis of an ester is a reversible reaction.[1] To favor the formation of the ester (the reverse reaction, known as Fischer esterification), one would need to remove water from the reaction mixture and use an excess of ethanol in the presence of an acid catalyst. However, from a practical standpoint in a research setting where hydrolysis is an unintended side reaction, it is generally more efficient to prevent it in the first place rather than attempting to reverse it on an impure mixture.

Q6: Are there more stable alternatives to the ethyl ester that I could consider for my synthesis?

If hydrolytic stability is a persistent issue, you might consider using a more sterically hindered ester, such as a tert-butyl ester. The bulky tert-butyl group can sterically shield the carbonyl carbon from nucleophilic attack by water, thereby slowing down the rate of hydrolysis.[11] However, the conditions required to synthesize and subsequently cleave a tert-butyl ester are different from those for an ethyl ester, which would need to be considered in your overall synthetic strategy.

VI. References

  • Chen, J., Joseph, D., Xia, Y., Lee, S. (2021). Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain β-ketoesters at room temperature in good yields. J. Org. Chem., 86, 5943-5953.

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]

  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • ResearchGate. (n.d.). Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at various initial concentrations of EN in 0.2% skin homogenate. [Link]

  • Burke, S. D., & Danishefsky, S. J. (n.d.). A General Solution for the 2-Pyridyl Problem. PMC. [Link]

  • Arifuzzaman, M., & Zhao, Y. (2023). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Semantic Scholar. (2011). NMR Spectral Assignments and Hydrolysis Studies of Dulcosides A and B. [Link]

  • Utah State University. (2001). Effect of Water pH on the Chemical Stability of Pesticides. [Link]

  • PenTeleData. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate is a crucial building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth comparative analysis of two robust synthetic methodologies for its preparation: a Grignard Reagent-based approach and a Negishi Cross-Coupling strategy. This document is designed to equip researchers with the necessary technical insights and experimental protocols to make informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

The molecular architecture of this compound, featuring a 6-chloropyridin-3-yl ketone moiety linked to an ethyl hexanoate chain, makes it a versatile precursor for a range of therapeutic agents. The presence of the reactive chlorine atom on the pyridine ring and the ester functionality allows for further molecular elaborations, enabling the exploration of diverse chemical spaces in the quest for novel drug candidates. The efficiency and scalability of its synthesis are therefore critical considerations for any research and development program.

Method 1: Grignard Reagent-Based Synthesis

This classical organometallic approach leverages the nucleophilic character of a Grignard reagent derived from a halogenated pyridine to form the key carbon-carbon bond with an acyl chloride. This method is valued for its use of readily available starting materials and straightforward reaction pathways.

Overall Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 Grignard Reaction Adipic Acid Adipic Acid Monoethyl Adipate Monoethyl Adipate Adipic Acid->Monoethyl Adipate Esterification Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate Monoethyl Adipate->Ethyl 6-chloro-6-oxohexanoate Chlorination 6-chloronicotinic acid 6-chloronicotinic acid 3-bromo-6-chloropyridine 3-bromo-6-chloropyridine 6-chloronicotinic acid->3-bromo-6-chloropyridine Halogenation 6-chloro-3-pyridylmagnesium bromide 6-chloro-3-pyridylmagnesium bromide 3-bromo-6-chloropyridine->6-chloro-3-pyridylmagnesium bromide Mg, THF 6-chloro-3-pyridylmagnesium bromideEthyl 6-chloro-6-oxohexanoate 6-chloro-3-pyridylmagnesium bromideEthyl 6-chloro-6-oxohexanoate This compound This compound 6-chloro-3-pyridylmagnesium bromideEthyl 6-chloro-6-oxohexanoate->this compound Coupling

Caption: Grignard Reagent-Based Synthesis Workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

  • Esterification of Adipic Acid: Adipic acid is mono-esterified to yield monoethyl adipate. A mixture of adipic acid and a controlled amount of ethanol is refluxed in the presence of an acid catalyst (e.g., sulfuric acid) in a suitable solvent like toluene. The water formed during the reaction is removed azeotropically to drive the equilibrium towards the monoester.

  • Chlorination of Monoethyl Adipate: Monoethyl adipate is then converted to the corresponding acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene at reflux, followed by removal of excess chlorinating agent and solvent under reduced pressure to yield crude ethyl 6-chloro-6-oxohexanoate.

Step 2: Preparation of 6-chloro-3-pyridylmagnesium bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 3-bromo-6-chloropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the iodine color.

  • Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 3: Coupling Reaction

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve ethyl 6-chloro-6-oxohexanoate (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Mechanistic Insights

The formation of the Grignard reagent is a critical step; the use of anhydrous conditions is essential to prevent its quenching by water. The subsequent nucleophilic attack of the pyridyl Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride is a classic example of carbon-carbon bond formation. The reaction proceeds via a tetrahedral intermediate which then collapses to form the ketone product.[1][2] The lower reactivity of ketones compared to acyl chlorides towards Grignard reagents allows for the isolation of the desired product, although over-addition to form a tertiary alcohol can be a side reaction if the reaction conditions are not carefully controlled.[1][2]

Method 2: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction offers a powerful and often more functional group tolerant alternative to the Grignard-based method. This approach involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium catalyst.

Overall Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 Negishi Coupling Adipic Acid Adipic Acid Monoethyl Adipate Monoethyl Adipate Adipic Acid->Monoethyl Adipate Esterification Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate Monoethyl Adipate->Ethyl 6-chloro-6-oxohexanoate Chlorination 3-bromo-6-chloropyridine 3-bromo-6-chloropyridine 6-chloro-3-pyridylzinc chloride 6-chloro-3-pyridylzinc chloride 3-bromo-6-chloropyridine->6-chloro-3-pyridylzinc chloride Transmetalation 6-chloro-3-pyridylzinc chlorideEthyl 6-chloro-6-oxohexanoate 6-chloro-3-pyridylzinc chlorideEthyl 6-chloro-6-oxohexanoate This compound This compound 6-chloro-3-pyridylzinc chlorideEthyl 6-chloro-6-oxohexanoate->this compound Pd Catalyst

Caption: Negishi Cross-Coupling Synthesis Workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

This precursor is synthesized as described in Method 1.

Step 2: Preparation of 6-chloro-3-pyridylzinc chloride

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-bromo-6-chloropyridine (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.0 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) (1.1 eq.) in anhydrous THF.

  • Add the zinc chloride solution to the lithiated pyridine solution at -78 °C via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of 6-chloro-3-pyridylzinc chloride is used directly in the next step.

Step 3: Negishi Cross-Coupling Reaction

  • To the freshly prepared organozinc solution, add ethyl 6-chloro-6-oxohexanoate (1.0 eq.) in anhydrous THF.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.), to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Mechanistic Insights

The Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl chloride, forming a palladium(II) intermediate.

  • Transmetalation: The organozinc reagent transfers its organic group (the 6-chloropyridin-3-yl moiety) to the palladium(II) center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired ketone product.[3]

The use of an organozinc reagent, which is less reactive than a Grignard reagent, often leads to higher functional group tolerance and fewer side reactions.[4][5][6]

Comparative Analysis

ParameterMethod 1: Grignard Reagent-BasedMethod 2: Negishi Cross-Coupling
Reagents Magnesium, 3-bromo-6-chloropyridine, ethyl 6-chloro-6-oxohexanoaten-Butyllithium, zinc chloride, 3-bromo-6-chloropyridine, ethyl 6-chloro-6-oxohexanoate, Palladium catalyst
Reaction Conditions Grignard formation at RT to reflux; Coupling at 0 °C to RTLithiation at -78 °C; Coupling at reflux
Key Advantages Readily available and inexpensive reagents; well-established methodology.Higher functional group tolerance; generally higher yields and cleaner reactions.
Key Disadvantages Sensitive to moisture and protic functional groups; potential for over-addition side products.Requires cryogenic temperatures for lithiation; use of a precious metal catalyst.
Scalability Can be challenging to scale up due to the exothermic nature of Grignard formation.Generally more amenable to scale-up with appropriate engineering controls.
Cost-Effectiveness Generally more cost-effective for smaller scale synthesis.The cost of the palladium catalyst can be a factor, though catalyst loading is low.

Conclusion

Both the Grignard reagent-based synthesis and the Negishi cross-coupling offer viable routes to this compound. The choice of method will ultimately depend on the specific requirements of the research program, including the scale of the synthesis, the availability of specialized equipment, and cost considerations.

For smaller-scale, exploratory work where cost is a primary driver, the Grignard-based method provides a straightforward and economical option. However, for larger-scale syntheses or when working with more complex substrates where functional group tolerance is critical, the Negishi cross-coupling is often the superior choice, delivering higher yields and a cleaner product profile. It is the recommendation of this author that for robust and scalable production, the Negishi cross-coupling methodology be prioritized.

References

  • Gilman, H., & Nelson, J. F. (1937). The Preparation of Ketones from Acid Halides and the Grignard Reagent. Recueil des Travaux Chimiques des Pays-Bas, 55(6), 518-530.
  • Negishi, E. I., & Liu, F. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH.
  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions. Organic letters, 15(22), 5754–5757. [Link]

  • Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic letters, 7(25), 5593–5595. [Link]

  • Fuson, R. C., & Miller, J. J. (1950). The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones. Journal of the American Chemical Society, 72(4), 1617-1619.
  • Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2002). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 58(38), 7661-7669.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Erdik, E. (1992). Transition metal catalyzed reactions of organozinc reagents. Tetrahedron, 48(44), 9577-9648.

Sources

Cross-reactivity studies of kinase inhibitors derived from Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The high degree of conservation in the ATP-binding site across the human kinome often leads to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides an in-depth comparison of the cross-reactivity profiles of a class of kinase inhibitors derived from a pyridinyl scaffold, exemplified by a selective Vaccinia-Related Kinase 1 (VRK1) inhibitor. We will contrast its selectivity with that of a more promiscuous inhibitor, BI-D1870, to highlight the critical importance of comprehensive profiling in kinase drug discovery. This analysis is supported by experimental data and detailed protocols for assessing kinase inhibitor selectivity.

The Rationale for Pyridinyl Scaffolds in Kinase Inhibition

The pyridine ring is a common motif in kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for potent inhibition. The versatility of pyridine chemistry allows for substitutions at various positions, enabling the fine-tuning of inhibitor potency and selectivity. While a specific inhibitor derived directly from "Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate" is not extensively documented in publicly available literature, the broader class of inhibitors containing a pyridinyl moiety is well-established. For the purpose of this guide, we will focus on a representative aminopyridine-based inhibitor targeting VRK1, a serine/threonine kinase involved in cell cycle regulation and DNA damage response.

Conceptual Synthesis of a Pyridinyl-Based Kinase Inhibitor

The synthesis of pyridinyl-based kinase inhibitors is a multi-step process that can be conceptually initiated from precursors like the one specified in the topic. A plausible synthetic route to a 3,5-diaryl-2-aminopyridine scaffold, a common core for kinase inhibitors, is outlined below. This conceptual pathway illustrates the chemical logic behind the construction of such molecules.

Diagram of Conceptual Synthetic Pathway

G A This compound (Starting Material Concept) B Intermediate Pyridine Aldehyde A->B Cyclization/ Aromatization C Chalcone Intermediate B->C Claisen-Schmidt Condensation D Aminopyridine Core C->D Gewald Reaction E Final Inhibitor D->E Suzuki Coupling

Caption: Conceptual synthetic route to a pyridinyl-based kinase inhibitor.

Comparative Cross-Reactivity Analysis

To objectively assess the selectivity of a kinase inhibitor, it is essential to profile it against a large panel of kinases, a process often referred to as a kinome scan. Here, we compare the selectivity of a representative aminopyridine-based VRK1 inhibitor with the well-characterized, albeit more promiscuous, p90 ribosomal S6 kinase (RSK) inhibitor, BI-D1870.

A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases. In contrast, a promiscuous inhibitor will bind to multiple kinases, which can lead to a broader range of biological effects and potential toxicities.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target FamilyRepresentative Aminopyridine VRK1 Inhibitor (% Inhibition at 1 µM)BI-D1870 (% Inhibition at 1 µM)
VRK VRK1: >95% VRK1: <10%
VRK2: ~70%VRK2: <10%
RSK RSK1: <10%RSK1: >98%
RSK2: <10%RSK2: >98%
RSK3: <10%RSK3: >95%
RSK4: <10%RSK4: >95%
Other Kinases PLK1: <5%PLK1: ~90%
Aurora B: <5%Aurora B: ~50%
CDK2: <5%CDK2: ~40%
GSK3β: <5%GSK3β: ~30%
Lck: <5%Lck: ~25%

Disclaimer: The data presented for the representative aminopyridine VRK1 inhibitor is a composite based on published data for selective aminopyridine-based VRK1 inhibitors. The data for BI-D1870 is based on its known promiscuous profile.

The data clearly illustrates that the aminopyridine VRK1 inhibitor exhibits high selectivity for its primary target, with significantly less inhibition of other kinases. Conversely, BI-D1870, while a potent RSK inhibitor, also demonstrates considerable activity against other kinases like PLK1 and Aurora B, highlighting its polypharmacology.

The Biological Context: The VRK1 Signaling Pathway

Understanding the signaling pathway of the target kinase is crucial for interpreting the biological consequences of its inhibition. VRK1 is a key regulator of cell cycle progression and the DNA damage response. It phosphorylates several important proteins, including the tumor suppressor p53 and the transcription factor c-Jun.[1][2] By inhibiting VRK1, the downstream signaling events are modulated, which can lead to cell cycle arrest and apoptosis in cancer cells.

Diagram of the VRK1 Signaling Pathway

G Mitogenic_Signals Mitogenic Signals VRK1 VRK1 Mitogenic_Signals->VRK1 Activates p53 p53 VRK1->p53 Phosphorylates (Thr18) Stabilizes cJun c-Jun VRK1->cJun Phosphorylates Activates Cell_Cycle Cell Cycle Progression p53->Cell_Cycle Arrests Apoptosis Apoptosis p53->Apoptosis Induces cJun->Cell_Cycle Promotes VRK1_Inhibitor Aminopyridine VRK1 Inhibitor VRK1_Inhibitor->VRK1 Inhibits

Caption: Simplified VRK1 signaling pathway and the point of intervention for a selective inhibitor.

Experimental Protocols for Cross-Reactivity Profiling

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental methodologies are essential. Below are detailed protocols for two widely used techniques for kinase inhibitor profiling: KiNativ™ and Kinobeads, along with a standard enzymatic assay for determining IC50 values.

KiNativ™ Kinase Profiling Workflow

The KiNativ™ platform utilizes ATP-biotin probes that covalently label the active site of kinases in a complex biological sample, such as a cell lysate.[3] The extent of labeling is quantified by mass spectrometry. In the presence of a competitive inhibitor, the labeling of its target kinases is reduced, allowing for the determination of the inhibitor's selectivity and potency.

G Lysate Cell Lysate Incubate1 Incubate Lysate->Incubate1 Inhibitor Test Inhibitor Inhibitor->Incubate1 Probe ATP-Biotin Probe Incubate2 Incubate Probe->Incubate2 Incubate1->Incubate2 Digest Proteolytic Digestion Incubate2->Digest Enrich Streptavidin Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for KiNativ™ kinase inhibitor profiling.

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity.

  • Inhibitor Incubation: Incubate the lysate with the test inhibitor at various concentrations. Include a DMSO control.

  • Probe Labeling: Add the ATP-biotin probe to the lysate and incubate to allow for covalent labeling of active kinases.[4]

  • Protein Digestion: Denature the proteins and perform proteolytic digestion (e.g., with trypsin).

  • Peptide Enrichment: Enrich the biotinylated peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the DMSO control to determine the percent inhibition for each kinase.

Kinobeads Profiling Workflow

The kinobeads approach employs a set of non-selective kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate.[5] By pre-incubating the lysate with a free test inhibitor, the binding of its target kinases to the kinobeads is competed, and this reduction in binding is quantified by mass spectrometry.[6]

G Lysate Cell Lysate Incubate1 Incubate Lysate->Incubate1 Inhibitor Test Inhibitor Inhibitor->Incubate1 Incubate2 Incubate Incubate1->Incubate2 Kinobeads Kinobeads Kinobeads->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Bound Kinases Wash->Elute Digest Proteolytic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for kinobeads-based kinase inhibitor profiling.

  • Lysate Preparation: Prepare a native cell lysate.

  • Competitive Binding: Incubate the lysate with the test inhibitor at various concentrations (and a DMSO control).

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysate and incubate to allow for the capture of unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and perform in-solution or on-bead proteolytic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent displacement of each kinase by the test inhibitor to generate a selectivity profile.

Enzymatic Kinase Assay for IC50 Determination

A fundamental method for characterizing an inhibitor's potency is the in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50).[7]

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Inhibitor Dilution: Create a serial dilution of the test inhibitor.

  • Assay Setup: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a specific period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

Conclusion

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. As demonstrated by the comparative analysis of a selective aminopyridine-based VRK1 inhibitor and the more promiscuous inhibitor BI-D1870, comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of lead optimization. The use of robust and validated methodologies such as KiNativ™ and kinobeads profiling provides an in-depth understanding of an inhibitor's selectivity landscape. This knowledge is indispensable for predicting potential off-target effects, understanding the full spectrum of a compound's biological activity, and ultimately, developing safer and more effective targeted therapies.

References

  • Bantscheff, M., et al. (2011). Kinobeads/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. Available at: [Link]

  • López-Sánchez, I., et al. (2023). VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and VRK-IN-1. PMC - NIH. Available at: [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. Available at: [Link]

  • Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. PMC - NIH. Available at: [Link]

  • Valbuena, A., et al. (2006). VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma. PubMed. Available at: [Link]

  • Mo, H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at: [Link]

  • Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Barakat, K., et al. (2015). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]

  • Santos, C. R., et al. (2006). VRK1 Signaling Pathway in the Context of the Proliferation Phenotype in Head and Neck Squamous Cell Carcinoma. AACR Journals. Available at: [Link]

  • Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. ResearchGate. Available at: [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Sharma, U. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Browne, A. J., et al. (2016). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate. Available at: [Link]

  • Harvard Medical School LINCS Center. (2016). KiNativ data. HMS LINCS Project. Available at: [Link]

  • Salgado, O., et al. (2021). Identification of VRK1 as a New Neuroblastoma Tumor Progression Marker Regulating Cell Proliferation. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). VRK1 VRK serine/threonine kinase 1 [ (human)]. NCBI. Available at: [Link]

  • Cohen, P., et al. (2010). Pharmacological approaches to understanding protein kinase signaling networks. ResearchGate. Available at: [Link]

  • Lazo, P. A. (2017). Nuclear functions regulated by the VRK1 kinase. Taylor & Francis Online. Available at: [Link]

  • Campillo, N., et al. (2006). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. Available at: [Link]

  • Médard, G., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

  • Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • Wikipedia. (n.d.). VRK1. Wikipedia. Available at: [Link]

  • Knight, Z. A., et al. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. Available at: [Link]

  • Médard, G., et al. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Dal Piaz, V., et al. (2020). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. MDPI. Available at: [Link]

  • Liang, X., et al. (2016). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan technology. ResearchGate. Available at: [Link]

  • BellBrook Labs. (2021). Accelerating kinase drug discovery with validated kinase activity assay kits. BellBrook Labs. Available at: [Link]

Sources

Safety Operating Guide

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is synthesized from first principles, analyzing the hazards posed by its constituent chemical moieties—a chlorinated pyridine and an ethyl ester—and adhering to established regulatory standards for hazardous waste management.

Immediate Action Protocol

Before handling or disposing of this compound, ensure all laboratory personnel are familiar with this guide. The primary directive is to treat this compound as a hazardous halogenated organic waste . Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[1][2]

Hazard Assessment and Waste Characterization

The disposal protocol for any chemical is dictated by its hazard profile. This compound is a complex molecule, and its hazards can be inferred from its structure.

  • Chlorinated Pyridine Moiety : The presence of a 6-chloropyridine ring is the dominant factor for hazard classification. Chlorinated aromatic compounds are often toxic, persistent in the environment, and can produce hazardous combustion byproducts like hydrogen chloride gas if not incinerated properly.[3] Pyridine itself is listed as a hazardous waste (U196 and F005) by the U.S. Environmental Protection Agency (EPA) when it is a spent solvent.[4]

  • Ethyl Ester Group : The ethyl hexanoate portion is an ester, which is a common chemical class. While less hazardous than the chlorinated pyridine, it contributes to the organic nature of the waste stream.

  • Oxo (Ketone) Group : This functional group is generally stable but contributes to the overall chemical properties of the molecule.

Based on this analysis, the waste must be classified as halogenated organic chemical waste . This classification is critical because it dictates the segregation, storage, and ultimate disposal pathway, which typically involves high-temperature incineration.[5][6]

Inferred Hazard Profile
Property Inferred Characteristic & Rationale Primary Concerns
Physical State Likely a liquid or low-melting solid at room temperature.Potential for splashes, spills, and vapor inhalation.
Toxicity Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, typical of chlorinated pyridines.[7]Acute and chronic health effects.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects due to the persistent nature of halogenated organic compounds.[8]Environmental contamination if released.[3]
Regulatory Status Must be managed as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the U.S.[4][9]Strict compliance with federal, state, and local disposal regulations is mandatory.
Combustibility Likely combustible, with a flash point potentially above 60°C.[10][11]Fire hazard, especially upon heating. Combustion may produce toxic fumes (HCl, NOx).[3]

Safe Handling and Personal Protective Equipment (PPE)

Before beginning any waste collection, ensure the proper personal protective equipment is in use to prevent exposure.[12]

  • Eye and Face Protection : Wear chemical safety goggles and/or a face shield.[13][14]

  • Hand Protection : Use chemically resistant gloves. Nitrile gloves are a suitable choice for handling organic compounds like pyridine and esters.[2] Always check glove compatibility and inspect for tears or holes before use.[15]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[13]

  • Respiratory Protection : All handling of this chemical and its waste should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[3][12]

The causality here is direct: the assumed toxicity and irritant nature of chlorinated pyridines necessitates a multi-layered barrier (gloves, goggles, lab coat) to prevent dermal, ocular, and respiratory exposure.[7]

Step-by-Step Waste Collection and Disposal Protocol

This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating through clear labeling and segregation.

Step 1: Waste Segregation

Immediately segregate waste containing this compound at the point of generation.

  • Action : Designate a specific waste container for "Halogenated Organic Waste." [16]

  • Rationale : Do not mix this waste with non-halogenated organic solvents or aqueous waste.[16][17] Mixing waste streams unnecessarily classifies the entire volume as the more hazardous type, significantly increasing disposal costs and complexity.[5]

Step 2: Container Selection

Choose a container that is compatible with the waste and will not leak or degrade.

  • Action : Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[2][18] Ensure the container is clean and dry before the first drop of waste is added.

  • Rationale : Chemical compatibility prevents container failure. A secure cap is mandatory to prevent spills and the escape of volatile organic compounds (VOCs).[16][18]

Step 3: Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of everyone who handles the container.

  • Action : Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and any other chemicals in the mixture. Do not use abbreviations.[16]

    • The date on which the first drop of waste was added to the container (the "accumulation start date").[1][19]

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Rationale : Federal and local regulations mandate these details for tracking and proper handling by waste management professionals.[19][20] The accumulation start date is crucial for ensuring waste is removed from the laboratory within required timeframes (e.g., within 6 months).[1]

Step 4: Accumulation and Storage

Store the waste container safely within the laboratory until it is ready for pickup.

  • Action : Keep the waste container closed at all times, except when actively adding waste.[18][20] Store it in a designated "Satellite Accumulation Area," which should be at or near the point of generation. The area must have secondary containment (like a spill tray) to capture any potential leaks.[17]

  • Rationale : Keeping containers closed minimizes evaporation of hazardous vapors into the lab environment. Secondary containment is a standard safety measure to contain spills and prevent wider contamination.

Step 5: Arranging for Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Action : Once the container is nearly full (e.g., 75% capacity) or approaching its maximum accumulation time, submit a hazardous waste pickup request through your institutional EHS office.[1]

  • Rationale : Never attempt to dispose of this chemical independently.[1][2] EHS professionals are trained to handle, transport, and document the disposal process in compliance with all regulations, ensuring a complete and verifiable chain of custody.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.

  • Secure the Area : If the spill is small and you are trained to handle it, restrict access to the area.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with a chemical absorbent material suitable for organic compounds (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels on large spills.

  • Collect Waste : Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[3][15]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation This compound ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe Before Handling segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate At Point of Generation container Use Designated, Compatible, Leak-Proof Container (Glass or HDPE) segregate->container label Label Container Clearly: 'Hazardous Waste', Full Chemical Name(s), Accumulation Start Date container->label Before Adding Waste store Store in Satellite Accumulation Area (Closed, w/ Secondary Containment) label->store pickup Request Pickup via Institutional EHS Office store->pickup When Full or Time Limit Reached end Final Disposal by Licensed Contractor (High-Temperature Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Diethyl Aminoethyl Hexanoate (DA-6) technical grade. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 5,6-Dichloropyridin-2-amine. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. [Link]

  • Organic Chemistry Teaching Staff, University of Regensburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-oxohexanoate. PubChem Compound Database. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • Chemsrc. (2025). CAS#:1071-71-2 | Ethyl6-chloro-6-oxohexanoate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.